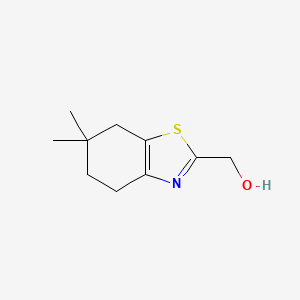
(6,6-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6,6-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanol: is an organic compound that belongs to the class of benzothiazoles. This compound is characterized by a benzothiazole ring system with a methanol group attached to the second carbon atom. The presence of the dimethyl groups at the 6th position and the tetrahydro structure adds to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (6,6-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with a suitable aldehyde or ketone, followed by reduction and cyclization to form the benzothiazole ring. The methanol group can be introduced through subsequent functionalization reactions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of catalysts and specific reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired scale and application.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the benzothiazole ring or the methanol group, depending on the reagents used.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzothiazole ring are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated benzothiazoles, alkylated derivatives.
科学的研究の応用
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential pharmaceutical intermediate for drug development.
Industry:
- Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (6,6-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating biological pathways. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
- 3,6-Dimethyl-4,5,6,7-tetrahydrobenzofuran-2(3H)-one
- 3,6-Dimethyl-5,6,7,7a-tetrahydrobenzofuran-2(4H)-one
Uniqueness:
- The presence of the benzothiazole ring and the methanol group distinguishes (6,6-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanol from other similar compounds.
- The specific substitution pattern and functional groups contribute to its unique chemical and biological properties.
特性
分子式 |
C10H15NOS |
|---|---|
分子量 |
197.30 g/mol |
IUPAC名 |
(6,6-dimethyl-5,7-dihydro-4H-1,3-benzothiazol-2-yl)methanol |
InChI |
InChI=1S/C10H15NOS/c1-10(2)4-3-7-8(5-10)13-9(6-12)11-7/h12H,3-6H2,1-2H3 |
InChIキー |
UKBIPTGYBYOBQV-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC2=C(C1)SC(=N2)CO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


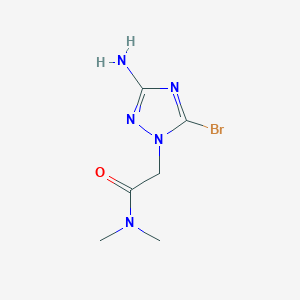

![N-[(3-cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropanamine](/img/structure/B13313038.png)

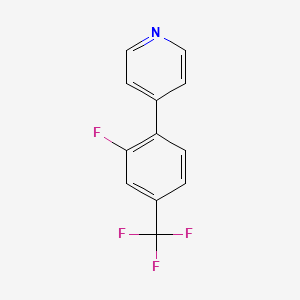
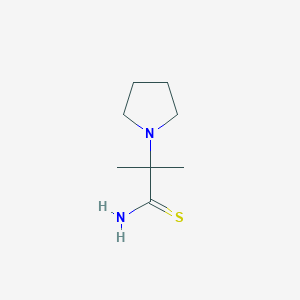
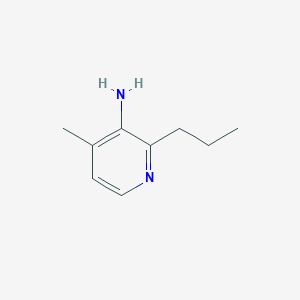
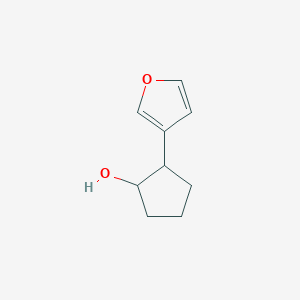
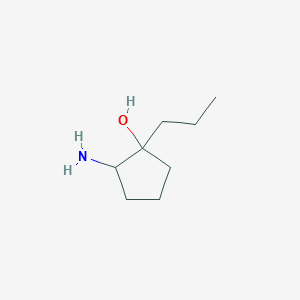
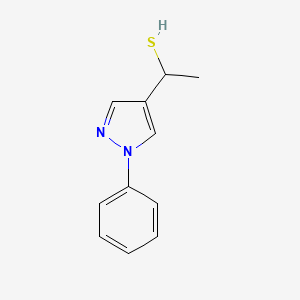
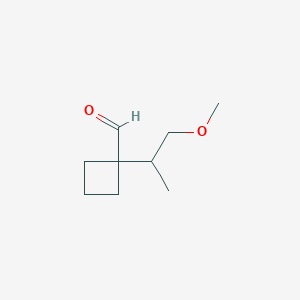
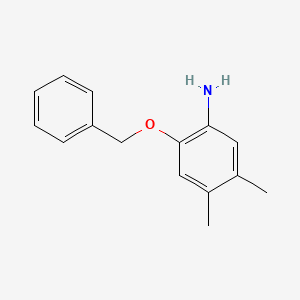
![[(1-Methyl-1H-pyrazol-5-yl)methyl][2-(thiophen-2-yl)ethyl]amine](/img/structure/B13313092.png)

